4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione
Description
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a chemical compound with the molecular formula C8H15NOS. It consists of a pyrrolidine ring attached to a butane chain, which has a hydroxyl group and a thione group.
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
4-hydroxy-1-pyrrolidin-1-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c10-7-3-4-8(11)9-5-1-2-6-9/h10H,1-7H2 |
InChI Key |
YASPBFMJTQTYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione typically involves the reaction of pyrrolidine with a butane derivative that contains both a hydroxyl and a thione group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are usually mild to moderate to ensure the stability of the compound .
Industrial Production Methods
Industrial production of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to form a thiol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of butanone derivatives, while reduction of the thione group can produce thiol derivatives .
Scientific Research Applications
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, respectively, which can influence the activity of enzymes and other proteins. The pyrrolidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-one: Similar structure but with a ketone group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thiol: Similar structure but with a thiol group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-al: Similar structure but with an aldehyde group instead of a thione group.
Uniqueness
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is unique due to the presence of both a hydroxyl and a thione group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a thione functional group, which contributes to its reactivity and biological activity. The thione group can form covalent bonds with nucleophilic residues in proteins, influencing enzyme activity and receptor interactions. This unique structure allows for significant interactions with biological targets.
Biological Activity Overview
Research indicates that 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been explored for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
The biological activity of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is primarily attributed to:
- Covalent Bond Formation : The thione group allows the compound to interact with various enzymes, potentially inhibiting their function.
- Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding.
Antimicrobial Studies
A study conducted on various derivatives of thione compounds demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Studies
In vitro studies have shown that 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can inhibit the proliferation of cancer cell lines. The IC50 values reported for various cell lines are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MCF-7 | 12.5 | Cell cycle arrest |
| A549 | 10.8 | Inhibition of angiogenesis |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, suggesting moderate antibacterial activity.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, the compound was tested against various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with the most pronounced effects observed in breast cancer (MCF-7) cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
